3-Bromo-2-methoxypyridine hydrate
CAS No.: 1881332-55-3
Cat. No.: VC13579695
Molecular Formula: C6H8BrNO2
Molecular Weight: 206.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1881332-55-3 |
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Molecular Formula | C6H8BrNO2 |
Molecular Weight | 206.04 g/mol |
IUPAC Name | 3-bromo-2-methoxypyridine;hydrate |
Standard InChI | InChI=1S/C6H6BrNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2 |
Standard InChI Key | IJKRGMILJOAACZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC=N1)Br.O |
Canonical SMILES | COC1=C(C=CC=N1)Br.O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Hydration
3-Bromo-2-methoxypyridine hydrate consists of a pyridine ring substituted with a methoxy (-OCH₃) group at position 2 and a bromine atom at position 3, accompanied by one or more water molecules in its lattice. The anhydrous form has the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . The hydrate’s molecular weight increases proportionally with the number of water molecules, typically adding 18.02 g/mol per H₂O unit. For example, a monohydrate would have a molecular weight of 206.04 g/mol.
The spatial orientation of substituents on the pyridine ring significantly influences reactivity. The methoxy group’s electron-donating nature activates the ring for electrophilic substitution, while the bromine atom serves as a leaving group in nucleophilic reactions .
Table 1: Key Molecular Descriptors of 3-Bromo-2-methoxypyridine
Synthesis and Manufacturing
Diazotization and Bromination Pathways
The synthesis of 3-bromo-2-methoxypyridine typically involves bromination of a methoxypyridine precursor. A patent by CN105017136A outlines a two-step process for analogous bromomethoxy pyridines :
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Bromination of 3-Hydroxypyridine:
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Methoxylation:
For the hydrate form, water incorporation likely occurs during crystallization or purification steps, though specific protocols remain undocumented in available literature.
Alternative Fluorination Routes
A related patent (CN111777549A) describes fluorination of 2-methoxy-5-aminopyridine using nitrous acid and fluorinating agents . While this method targets 5-fluoro derivatives, it highlights the adaptability of methoxypyridine intermediates for halogenation, suggesting analogous approaches could be applied to synthesize 3-bromo-2-methoxypyridine .
Physicochemical Properties
Stability and Solubility
The anhydrous compound is a white to pale yellow crystalline solid stable at room temperature but sensitive to moisture and air . Hydration likely enhances stability by reducing hygroscopicity. Solubility data for the hydrate are scarce, but the anhydrous form exhibits moderate solubility in polar aprotic solvents like DMF and dichloromethane, with limited solubility in water (~1.24 mg/mL) . Hydration is expected to improve aqueous solubility due to hydrogen bonding with water molecules.
Table 2: Comparative Solubility Profiles
Solvent | Anhydrous Solubility (mg/mL) | Hydrate (Estimated) |
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Water | 1.24 | 3–5 (monohydrate) |
Methanol | High | Slightly reduced |
DCM | 50–100 | Comparable |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
3-Bromo-2-methoxypyridine is prized for its dual functional groups, enabling diverse transformations:
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Suzuki Couplings: The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl structures, common in kinase inhibitors .
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Nucleophilic Substitution: Methoxy groups direct electrophilic attacks to specific ring positions, facilitating regioselective modifications .
A derivative, 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6), demonstrates potential in antibiotic and antiviral research, underscoring the scaffold’s versatility .
Case Study: Anticancer Agent Development
In a hypothetical drug discovery pipeline, the hydrate form could improve solubility of lead compounds. For instance, bromine-methoxy pyridines are precursors to EGFR inhibitors, where enhanced aqueous solubility from hydration aids bioavailability.
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